![molecular formula C21H20N4O4 B2779215 1-(2-methyl-1H-indol-3-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]ethane-1,2-dione CAS No. 903296-28-6](/img/structure/B2779215.png)
1-(2-methyl-1H-indol-3-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]ethane-1,2-dione
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Description
1-(2-methyl-1H-indol-3-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]ethane-1,2-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. This compound is commonly referred to as MIPEP or MIPEP-1, and it belongs to the class of piperazine derivatives.
Scientific Research Applications
HIV-1 Attachment Inhibition
Research has revealed that indole-based derivatives, including those with modifications to the piperazine ring, act as potent inhibitors of HIV-1 attachment. These compounds interfere with the interaction between the viral gp120 and the host cell receptor CD4, showcasing their potential in HIV-1 therapy (Wang et al., 2009).
Anticancer Activity
Several studies have synthesized derivatives related to the mentioned compound and evaluated them for anticancer activity. Piperazine-2,6-dione derivatives, upon condensation with 1H-indole-2-carboxylic acid, yielded compounds with good anticancer activity against various cancer cell lines (Kumar et al., 2013). Another study focused on novel 5H-Pyrimido[5,4-b]indole-(1H,3H)2,4-diones, indicating their potential as ligands for α1-adrenoceptor subtypes, which may have implications in cancer treatment strategies (Romeo et al., 2001).
Luminescent Materials and Photo-induced Electron Transfer
Compounds with piperazine substituents have been synthesized and shown to exhibit unique luminescent properties and photo-induced electron transfer (PET) capabilities. This has implications for developing pH probes and materials for optoelectronic applications (Gan et al., 2003).
Synthesis and Characterization of Novel Derivatives
The synthesis of various derivatives of piperazine-2,5-diones has been reported, which could be precursors for further pharmaceutical and materials science research. These compounds have been evaluated for their structural and chemical properties, laying the groundwork for future applications (Akeng’a & Read, 2005).
Anti-Inflammatory and Biological Activities
Research into N-substituted indole derivatives has demonstrated their potential for anti-inflammatory and other biological activities. This opens up avenues for the development of new therapeutic agents (Ahmed et al., 2017).
properties
IUPAC Name |
1-(2-methyl-1H-indol-3-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]ethane-1,2-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4/c1-14-19(17-4-2-3-5-18(17)22-14)20(26)21(27)24-12-10-23(11-13-24)15-6-8-16(9-7-15)25(28)29/h2-9,22H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPOKVDNLTKYQMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methyl-1H-indol-3-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]ethane-1,2-dione |
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